N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride
Description
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
Molecular Formula |
C7H14ClN3O2S2 |
|---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H13N3O2S2.ClH/c1-5(2)14(11,12)10-7-9-6(3-8)4-13-7;/h4-5H,3,8H2,1-2H3,(H,9,10);1H |
InChI Key |
MQUKQJXQNWFWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NC(=CS1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride typically involves the reaction of a thiazole derivative with a sulfonamide precursor. One common method includes the use of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It may also interfere with viral replication processes and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
